

Mass Spectrometry of 2-Acetylpyridine: A Comparative Guide

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Compound of Interest

Compound Name: 2-Acetylpyridine

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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mass spectral fragmentation of **2-Acetylpyridine** and its isomers, 3-Acetylpyridine and 4-Acetylpyridine. Detailed experimental protocols and data visualizations are included to support experimental design and data interpretation.

Quantitative Data Summary

The electron ionization mass spectra of **2-Acetylpyridine**, 3-Acetylpyridine, and 4-Acetylpyridine exhibit distinct fragmentation patterns useful for their differentiation. While all three isomers share the same molecular weight, the relative abundances of their fragment ions differ significantly. The key mass-to-charge ratios (m/z) and their relative intensities are summarized below.

m/z	Proposed Fragment	2-Acetylpyridine Relative Intensity (%)	3-Acetylpyridine Relative Intensity (%)	4-Acetylpyridine Relative Intensity (%)
121	[M] ⁺ • (Molecular Ion)	30	40	35
106	[M-CH ₃] ^{•+}	100 (Base Peak)	100 (Base Peak)	100 (Base Peak)
78	[C ₅ H ₄ N] ⁺	50	80	75
51	[C ₄ H ₃] ⁺	25	30	28
43	[CH ₃ CO] ⁺	15	10	12

Experimental Protocol

The following protocol outlines the general procedure for acquiring electron ionization mass spectra for acetylpyridine isomers.

Instrumentation:

- A gas chromatograph (GC) coupled to a mass spectrometer (MS) with an electron ionization (EI) source.

Sample Preparation:

- Prepare a 1 mg/mL stock solution of the acetylpyridine isomer in a volatile organic solvent such as methanol or dichloromethane.
- Dilute the stock solution to a final concentration of 10-20 µg/mL in the same solvent.

GC-MS Parameters:

- Injection Volume: 1 µL
- Inlet Temperature: 250 °C
- Injection Mode: Splitless

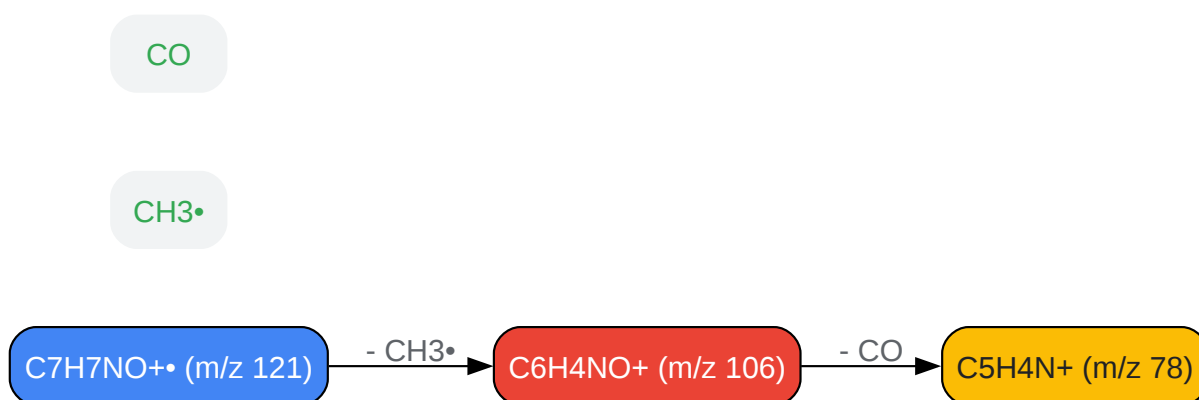
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 1 minute.
 - Ramp: Increase to 250 °C at a rate of 10 °C/min.
 - Final hold: Hold at 250 °C for 5 minutes.

Mass Spectrometry Parameters:

- Ionization Mode: Electron Ionization (EI)
- Electron Energy: 70 eV
- Ion Source Temperature: 230 °C
- Mass Range: m/z 40-200
- Scan Rate: 2 scans/second

Fragmentation Pathway of 2-Acetylpyridine

The fragmentation of **2-Acetylpyridine** under electron ionization primarily proceeds through the loss of a methyl radical to form the base peak at m/z 106, followed by the loss of carbon monoxide to yield the pyridinium cation at m/z 78.

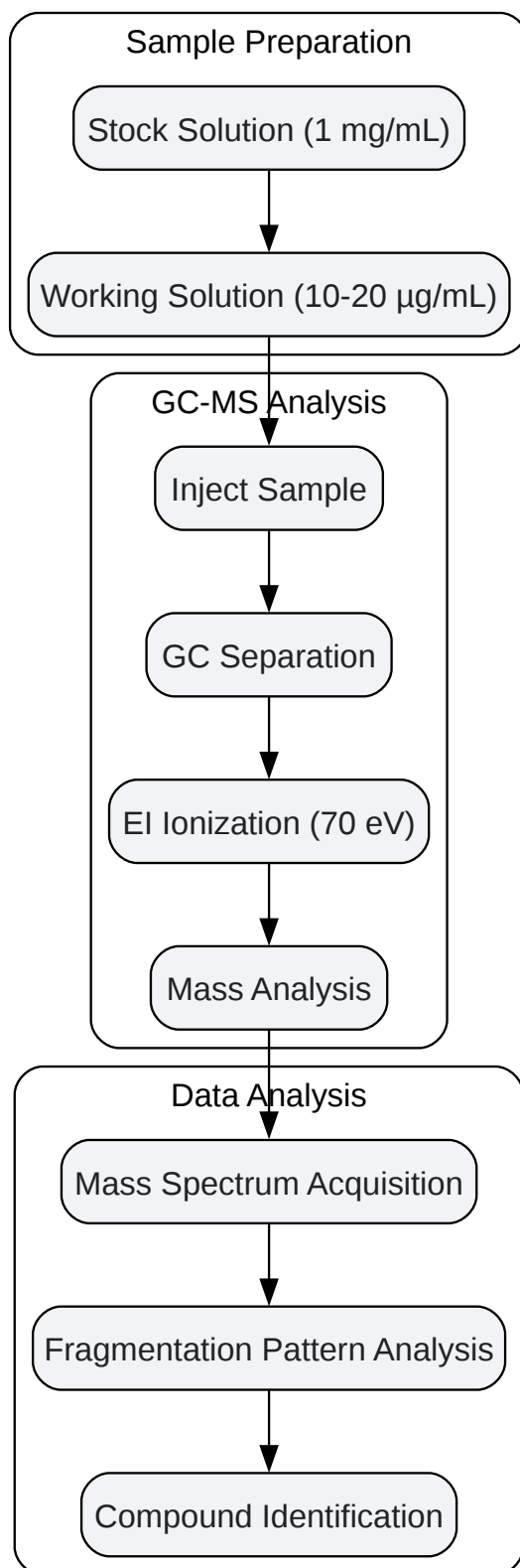


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Caption: Fragmentation of **2-Acetylpyridine**

Experimental Workflow

The overall experimental workflow for analyzing acetylpyridine isomers by GC-MS is depicted below.



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Caption: GC-MS Workflow

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